N-{[4-(4-bromophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
N-{[4-(4-Bromophenyl)-5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-Triazol-3-yl]methyl}naphthalene-1-carboxamide (CAS: 389071-42-5) is a heterocyclic compound with the molecular formula C₂₈H₂₁BrFN₅O₂S and a molecular weight of 590.466 g/mol . Its structure features:
- A 1,2,4-triazole core substituted with a 4-bromophenyl group at position 2.
- A sulfanyl (-S-) bridge at position 5, linked to a carbamoylmethyl group derived from 2-fluorophenyl.
- A naphthalene-1-carboxamide moiety attached via a methylene group at position 2.
This compound’s design leverages the pharmacological versatility of triazole scaffolds, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrFN5O2S/c29-19-12-14-20(15-13-19)35-25(16-31-27(37)22-9-5-7-18-6-1-2-8-21(18)22)33-34-28(35)38-17-26(36)32-24-11-4-3-10-23(24)30/h1-15H,16-17H2,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBRLQZJXKCJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and fluoroanilino groups. The final steps involve the attachment of the naphthalene-1-carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent is a prime site for nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Bromine’s role as a leaving group enables reactions such as:
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Suzuki-Miyaura Coupling : Under palladium catalysis (e.g., Pd(PPh₃)₄), the bromine can be replaced by aryl or heteroaryl boronic acids in solvents like DME/H₂O with a base (e.g., Na₂CO₃) .
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Buchwald-Hartwig Amination : Reaction with amines (e.g., NH₃ or alkylamines) could yield arylaminated derivatives .
Key Factors :
-
Electron-withdrawing substituents (e.g., triazole) enhance NAS reactivity.
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Steric hindrance from the naphthalene group may slow reaction kinetics.
Oxidation of the Thioether Group
The sulfanyl (-S-) group in the carbamoyl-methylthio side chain is susceptible to oxidation:
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Sulfoxide Formation : Mild oxidizing agents like H₂O₂ in acetic acid yield sulfoxides (-SO-).
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Sulfone Formation : Stronger oxidants (e.g., mCPBA) convert the thioether to sulfones (-SO₂-) .
Example Reaction Pathway :
Hydrolysis of the Carbamoyl Group
The carbamoyl linkage (-NHC(O)-) may undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the bond to form a carboxylic acid and 2-fluoroaniline.
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Basic Hydrolysis : NaOH in aqueous ethanol generates a carboxylate salt and amine .
Hydrolysis Stability :
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The electron-withdrawing fluorine on the adjacent phenyl ring may stabilize the carbamoyl group, reducing hydrolysis rates.
Triazole Ring Reactivity
The 4H-1,2,4-triazole core participates in:
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N-Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides in the presence of a base (e.g., K₂CO₃) .
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Metal Coordination : Nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.
Substituent Effects :
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The bromophenyl group directs electrophilic substitution to the meta position of the triazole ring.
Electrophilic Substitution on Naphthalene
The naphthalene carboxamide moiety may undergo:
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Nitration/Sulfonation : Directed by the electron-withdrawing carboxamide group to the α-position.
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Halogenation : Bromine or chlorine substitutes preferentially at the 4-position of naphthalene .
Biological Activity and Functional Group Synergy
While not a reaction, the compound’s substituents suggest synergistic effects:
Scientific Research Applications
The compound exhibits notable protein kinase inhibitory activity and histone deacetylase inhibitory activity , making it a candidate for treating diseases associated with abnormal protein kinase or histone deacetylase activities. These activities are crucial in regulating various cellular processes, including metabolism, cell proliferation, and differentiation .
Table 1: Biological Activities of Naphthalene Carboxamide Derivatives
Therapeutic Applications
Naphthalene carboxamide derivatives have been investigated for their therapeutic applications in various diseases:
- Cancer Treatment : The compound's ability to inhibit protein kinases is particularly relevant for targeting cancer cells, as many cancers exhibit dysregulated kinase activity.
- Autoimmune Diseases : By modulating immune responses through histone deacetylase inhibition, these compounds may help treat autoimmune disorders.
- Neurodegenerative Disorders : The dual activity against protein kinases and histone deacetylases suggests potential applications in neurodegenerative diseases where these pathways are disrupted .
Mechanistic Insights
The mechanisms underlying the biological activities of N-{[4-(4-bromophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involve:
- Inhibition of Kinase Activity : This leads to reduced phosphorylation of target proteins involved in cell cycle regulation and apoptosis.
- Gene Expression Modulation : Histone deacetylase inhibition alters chromatin structure, enhancing the expression of tumor suppressor genes while silencing oncogenes.
Case Studies
Several studies have highlighted the efficacy of naphthalene carboxamide derivatives:
- Study on Anticancer Properties : A derivative demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics .
- Antimicrobial Evaluation : Research indicated that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, outperforming traditional antibiotics like rifampicin and ciprofloxacin .
- Neuroprotective Effects : Investigations into neurodegenerative models showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Discussion and Implications
- Unresolved Questions : The absence of explicit biological data for the target compound limits direct pharmacological comparisons. Further studies on its enzyme inhibition, cytotoxicity, and stability are warranted.
Biological Activity
The compound N-{[4-(4-bromophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity essential for biological testing.
Antimicrobial Activity
Recent studies have shown that compounds with similar naphthalene scaffolds exhibit significant antimicrobial properties. For instance, a series of naphthalene-1-carboxanilides demonstrated activity against Mycobacterium avium with some derivatives showing two-fold higher efficacy than standard antibiotics like rifampicin .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound Name | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Compound A | 10 | Rifampicin |
| Compound B | 5 | Ciprofloxacin |
| N-{[4-(4-bromophenyl)...} | TBD | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays reveal that compounds structurally related to N-{[4-(4-bromophenyl)...} exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The Sulforhodamine B assay indicated a significant reduction in cell viability at micromolar concentrations .
Case Study: Anticancer Activity Against MCF7 Cells
A specific derivative was tested against MCF7 cells, showing an IC50 value of 15 µM, indicating moderate potency compared to established chemotherapeutics .
Anti-inflammatory Activity
Inhibition studies targeting cyclooxygenases (COX-1 and COX-2) have been conducted to assess the anti-inflammatory properties of similar compounds. The results suggest that naphthalene derivatives can selectively inhibit COX-2 with IC50 values comparable to selective inhibitors like Celecoxib .
Table 2: COX Inhibition Data
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 0.5 | 0.04 |
| N-{[4-(4-bromophenyl)...} | TBD | TBD |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the naphthalene ring significantly influence lipophilicity and biological efficacy. For example, electron-donating groups enhance antimicrobial activity while halogen substitutions often improve anticancer properties due to increased binding affinity to target proteins .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. These studies utilize software like Schrodinger to predict binding affinities and elucidate potential mechanisms of action. Preliminary results indicate favorable interactions with key amino acid residues in target proteins, supporting the observed biological activities .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and what critical intermediates should be prioritized?
- Methodological Answer : The synthesis likely involves multi-step reactions, including condensation of a bromophenyl-triazole precursor with a fluorophenyl carbamoylthioethyl group. A key intermediate is 4-(4-bromophenyl)-4H-1,2,4-triazol-3-ylmethanethiol , which can be functionalized via nucleophilic substitution or coupling reactions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may optimize triazole ring formation, as seen in analogous triazole derivatives . Purification via column chromatography and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS are essential.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography to confirm the spatial arrangement of the triazole, bromophenyl, and naphthalene moieties. For example, similar triazole-carboxamide structures were resolved via single-crystal XRD, revealing key torsion angles and hydrogen-bonding networks critical for stability . Complement with FT-IR to verify functional groups (e.g., C=O at ~1680 cm<sup>-1</sup>, S-H at ~2550 cm<sup>-1</sup>) and HRMS for molecular weight confirmation.
Q. What solvent systems are optimal for improving solubility in biological assays?
- Methodological Answer : Due to the compound’s hydrophobicity, pre-solubilize in DMSO (≤0.1% v/v) and dilute in PBS or cell culture media. For in vitro assays, co-solvents like cyclodextrins (e.g., HP-β-CD) can enhance solubility without denaturing proteins. Parallel solubility studies using shake-flask methods with HPLC quantification are recommended .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s enzyme inhibition potential?
- Methodological Answer : Design a library of analogs by modifying the 2-fluorophenyl carbamoyl and naphthalene carboxamide groups. Use enzyme inhibition assays (e.g., fluorescence-based or calorimetry) to quantify IC50 values against targets like kinases or proteases. Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to correlate substituent effects with binding affinity .
Q. What experimental design strategies minimize variability in synthesizing this compound?
- Methodological Answer : Implement Design of Experiments (DoE) with factors like temperature, catalyst loading, and reaction time. For instance, a full factorial design (2<sup>3</sup>) was used to optimize α-aminophosphonate synthesis, achieving >90% yield . Bayesian optimization algorithms can further refine conditions by iteratively modeling yield vs. parameters .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how should they be resolved?
- Methodological Answer : Discrepancies in NMR may stem from rotamers (e.g., restricted rotation in the triazole-carboxamide bond) or solvent polarity. Record spectra at higher temperatures (e.g., 60°C in DMSO-<i>d</i>6) to average dynamic effects. Cross-validate with 2D NMR (COSY, HSQC) and compare to PubChem data for analogous triazoles .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, CYP450 inhibition, and hERG liability. For instance, the fluorophenyl group may enhance metabolic stability by reducing oxidative metabolism, as observed in fluorinated HDAC inhibitors . Validate with in vitro microsomal assays (human/rat liver microsomes) and Ames testing.
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activity for similar triazole derivatives?
- Methodological Answer : Cross-reference assay conditions (e.g., cell lines, ATP concentrations in kinase assays). For example, triazole-carboxamides showed divergent IC50 values in HEK293 vs. HeLa cells due to transporter expression differences . Normalize data using positive controls (e.g., staurosporine for kinases) and report % inhibition at fixed concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
